molecular formula C17H14ClFN2OS B4848795 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide

Cat. No. B4848795
M. Wt: 348.8 g/mol
InChI Key: MPJQXPOHUXKPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide, also known as CFTR inhibitor-172, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the transport of salt and water across cell membranes. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTR inhibitor-172 has been shown to selectively block CFTR activity, making it a valuable tool for investigating the function and dysfunction of this important protein.

Mechanism of Action

2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 selectively blocks the function of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide by binding to a specific site on the protein. The exact mechanism of action is not fully understood, but it is thought to involve the disruption of protein-protein interactions that are necessary for 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide to function properly. 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has been shown to be reversible and competitive, meaning that it can be displaced by other 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitors or activators.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has been shown to decrease the activity of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide in a dose-dependent manner in various cell types and tissues, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. Inhibition of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide activity by 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 leads to a decrease in chloride ion transport and an increase in sodium ion transport, which can disrupt the balance of salt and water across cell membranes. 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has also been shown to reduce the secretion of mucus and other secretions in the airways, which is a hallmark of cystic fibrosis.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has several advantages for lab experiments, including its high specificity for 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide, its reversible and competitive nature, and its ability to block 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide activity in a dose-dependent manner. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 also has some limitations, including its relatively low potency compared to other 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitors, its potential for off-target effects, and its limited solubility in aqueous solutions.

Future Directions

2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has opened up new avenues for research into the function and dysfunction of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide in various diseases. Some of the future directions for research using 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 include:
1. Investigating the role of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide in other diseases, such as secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease.
2. Developing new 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide-targeted therapies, such as small molecule correctors and potentiators, that can be used to treat cystic fibrosis and other diseases.
3. Studying the molecular mechanisms of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 and other 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitors to better understand how they interact with the protein and how they can be optimized for therapeutic use.
4. Using 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 in combination with other drugs to enhance its efficacy and reduce potential side effects.
In conclusion, 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 is a valuable tool for investigating the function and dysfunction of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide in various cell types and tissues. Its high specificity for 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide, reversible and competitive nature, and ability to block 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide activity in a dose-dependent manner make it an important compound for scientific research. Ongoing research using 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 and other 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitors will continue to shed light on the molecular mechanisms of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide and its role in various diseases.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has been used extensively in scientific research to study the function and dysfunction of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide in various cell types and tissues. One of the main applications of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 is to confirm the specificity of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide-targeted therapies, such as small molecule correctors and potentiators, which are being developed to treat cystic fibrosis. 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide inhibitor-172 has also been used to investigate the role of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide in other diseases, such as secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[4-(cyanomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-15-2-1-3-16(19)14(15)10-23-11-17(22)21-13-6-4-12(5-7-13)8-9-20/h1-7H,8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJQXPOHUXKPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-[4-(cyanomethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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